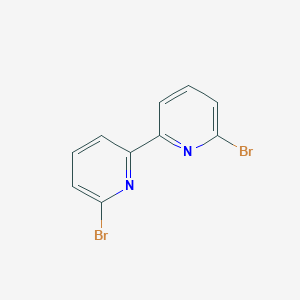

6,6'-Dibromo-2,2'-bipyridyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(6-bromopyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVWSOXTTOJQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402945 | |

| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49669-22-9 | |

| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-Dibromo-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6,6'-Dibromo-2,2'-bipyridyl: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

6,6'-Dibromo-2,2'-bipyridyl is a halogenated heterocyclic compound that serves as a critical building block in various fields of chemical research and development. Its unique structural and electronic properties, characterized by the presence of two bromine atoms on the bipyridine scaffold, make it a highly versatile intermediate. The bipyridine unit is a well-known chelating ligand, capable of forming stable complexes with a wide array of metal ions. The bromine substituents provide reactive sites for further functionalization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This dual functionality allows for the construction of complex molecular architectures with tailored electronic, photophysical, and catalytic properties.

This technical guide provides a detailed overview of the synthesis, properties, and applications of this compound, with a focus on its utility in coordination chemistry, organic synthesis, and materials science, including its relevance to the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

This compound is a solid, crystalline compound at room temperature.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 49669-22-9 | [2] |

| Molecular Formula | C₁₀H₆Br₂N₂ | [2][3] |

| Molecular Weight | 313.98 g/mol | [1][2] |

| Appearance | White to orange to light green powder | [3] |

| Melting Point | 220-223 °C | [1][3][4] |

| Purity | ≥90%, ≥95% (GC), >95.0%(GC), ≥97% available depending on supplier | [3][4][5][6] |

| Solubility | Soluble in various organic solvents | |

| Storage Conditions | Store at room temperature (10°C - 25°C) or 4°C, protect from light | [6] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [6] |

| logP | 3.6686 | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One efficient and high-yielding method is an improved cuprate synthesis, which has been reported to produce the compound in a 72% yield.[7] This approach offers a significant improvement over other preparative routes.

Experimental Protocol: Improved Cuprate Synthesis

While the specific step-by-step details of the "improved cuprate synthesis" are not fully elaborated in the provided search results, a general procedure for such a reaction would typically involve the coupling of a brominated pyridine precursor in the presence of a copper reagent. The following is a generalized protocol based on common organocuprate coupling reactions.

Materials:

-

2,6-Dibromopyridine

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Copper source (e.g., Copper(I) iodide, Copper powder)

-

Activating agent (e.g., n-Butyllithium, Lithium metal)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Organolithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,6-dibromopyridine in the anhydrous solvent. Cool the solution to a low temperature (typically -78 °C).

-

Metal-Halogen Exchange: Slowly add a stoichiometric amount of n-butyllithium to the solution. The reaction is typically rapid and generates a lithiated pyridine intermediate.

-

Formation of the Cuprate: In a separate flask, prepare a slurry of the copper source in the anhydrous solvent. Transfer the freshly prepared organolithium reagent to the copper slurry at low temperature to form the organocuprate species.

-

Coupling Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for several hours to facilitate the coupling reaction, resulting in the formation of this compound.

-

Quenching and Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by two key features: the nitrogen atoms of the bipyridine core and the carbon-bromine bonds.

-

Coordination Chemistry: As a bidentate ligand, the bipyridine moiety readily chelates to a wide variety of metal ions. The resulting metal complexes have found applications in catalysis, materials science, and sensor development.[3] The presence of the bromine atoms can sterically and electronically influence the properties of these complexes.[1]

-

Cross-Coupling Reactions: The bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a diverse range of functional groups at the 6 and 6' positions, making it an invaluable precursor for synthesizing more complex, functionalized bipyridine ligands and organic materials.[1]

-

Nucleophilic Substitution: The bromine atoms are susceptible to nucleophilic substitution, providing a route to other 6,6'-disubstituted-2,2'-bipyridines. For instance, it is a precursor for the synthesis of 6,6'-diamino-2,2'-bipyridine.[8]

Applications in Research and Development

The versatility of this compound has led to its use in numerous applications across scientific disciplines.

-

Coordination Chemistry and Catalysis: It serves as a fundamental ligand for creating metal complexes that are active catalysts in various organic transformations. The stability and reactivity of these metal ions are enhanced by the bipyridyl ligand.[3]

-

Organic Synthesis: It is a crucial intermediate for synthesizing complex organic molecules with specific properties for pharmaceuticals and agrochemicals.[3] The ability to functionalize the bipyridine core allows for the fine-tuning of molecular properties.

-

Materials Science: This compound is used in the development of novel materials. For example, it contributes to the creation of organic photovoltaic cells, where it can help enhance energy conversion efficiency.[3] Its derivatives are also explored for use in organic light-emitting diodes (OLEDs).

-

Electrochemical Applications: The compound is employed in the design of electrochemical sensors and devices, where it can improve the sensitivity and selectivity for detecting various analytes.[3]

-

Drug Development and Biological Studies: In the context of drug discovery, intermediates like this compound are essential.[] They serve as scaffolds for building more complex molecules that can be screened for biological activity.[10] Researchers use this compound in studies of biological systems to understand molecular interactions, which can inform the design of new drugs.[3] The bipyridine scaffold is a known structural motif in various biologically active compounds.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4]

| Hazard Statement | GHS Code | Description | Reference(s) |

| Skin Irritation | H315 | Causes skin irritation | [2][4] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][4] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [2][4] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[4]

Conclusion

This compound is a cornerstone molecule in modern chemical synthesis. Its robust synthesis, well-defined physicochemical properties, and exceptional reactivity make it an indispensable tool for chemists in academia and industry. From the development of next-generation catalysts and advanced materials to its role as a key intermediate in the synthesis of complex organic molecules for potential pharmaceutical applications, the importance of this compound is well-established. This guide has provided a comprehensive overview of its synthesis, properties, and diverse applications, underscoring its significance for professionals in research and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H6Br2N2 | CID 4407547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 6,6 -Dibromo-2,2 -dipyridyl 90 49669-22-9 [sigmaaldrich.com]

- 5. This compound | 49669-22-9 | TCI AMERICA [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 10. byarcadia.org [byarcadia.org]

6,6'-Dibromo-2,2'-bipyridyl: A Technical Guide for Researchers

CAS Number: 49669-22-9

This technical guide provides an in-depth overview of 6,6'-Dibromo-2,2'-bipyridyl, a pivotal building block in synthetic chemistry, for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and its applications, particularly in the realm of medicinal chemistry.

Physicochemical and Spectroscopic Data

This compound is a halogenated bipyridine derivative that serves as a versatile ligand and synthetic intermediate.[1] Its key properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 49669-22-9 | [1][2] |

| Molecular Formula | C₁₀H₆Br₂N₂ | [1][2] |

| Molecular Weight | 313.98 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 220-223 °C | [3] |

| Purity | ≥90% | [3] |

| Solubility | Soluble in many organic solvents | |

| Storage | Store at room temperature, protected from light |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Chemical Shift (ppm) |

| 8.33 | d | 8.0 | 158.0 |

| 7.82 | t | 7.9 | 142.1 |

| 7.42 | d | 7.8 | 129.5 |

| 122.3 |

Note: NMR data is compiled from typical values and may vary slightly based on experimental conditions.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the bromination of 2,2'-bipyridyl. A general experimental protocol is detailed below.

Experimental Protocol: Bromination of 2,2'-bipyridyl

Materials:

-

2,2'-bipyridyl

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Oleum (fuming sulfuric acid)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-bipyridyl in a mixture of concentrated sulfuric acid and oleum.

-

Bromination: Cool the mixture in an ice bath and slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

-

Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. The crude product will precipitate out. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol to yield this compound as a white to off-white solid.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its bromo-substituents provide reactive handles for various cross-coupling reactions, enabling the introduction of diverse functional groups.

Role as a Key Intermediate in Medicinal Chemistry

In drug discovery, the bipyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The derivatization of the this compound core allows for the systematic exploration of the chemical space around this privileged structure. For instance, it can be utilized in the synthesis of ligands for metal-based anticancer drugs or as a scaffold for developing enzyme inhibitors.

A significant application of this compound is in the synthesis of 6,6'-disubstituted-2,2'-bipyridine derivatives, which have been investigated for their potential anticancer properties.[4] Mechanistic studies have shown that some of these derivatives can induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS) and causing mitochondrial membrane depolarization.[4]

The general workflow for utilizing this compound in the synthesis of biologically active compounds is depicted below.

Caption: Drug discovery workflow using this compound.

Ligand in Catalysis for Pharmaceutical Synthesis

Beyond its direct use as a building block, this compound and its derivatives are employed as ligands in transition-metal catalysis. The electronic and steric properties of the bipyridine ligand can be fine-tuned by modifying the substituents at the 6 and 6' positions, thereby influencing the efficiency and selectivity of catalytic transformations crucial for pharmaceutical synthesis.

References

Spectroscopic Profile of 6,6'-Dibromo-2,2'-bipyridyl: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6,6'-Dibromo-2,2'-bipyridyl, a key building block in coordination chemistry and organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-4' | ~7.85 | Triplet (t) | ~7.9 |

| H-3, H-3' | ~8.25 | Doublet (d) | ~7.7 |

| H-5, H-5' | ~7.45 | Doublet (d) | ~7.9 |

Note: Data is estimated from the spectrum available in the supporting information of a research paper by The Royal Society of Chemistry. The solvent is not specified but is likely CDCl₃ or a similar deuterated solvent.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-2' | ~158 |

| C-6, C-6' | ~142 |

| C-4, C-4' | ~139 |

| C-5, C-5' | ~128 |

| C-3, C-3' | ~122 |

Note: Data is estimated from the spectrum available in the supporting information of a research paper by The Royal Society of Chemistry. The solvent is not specified.

Table 3: Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

| 312/314/316 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| 233/235 | [M - Br]⁺ | Loss of one bromine atom. |

| 154 | [M - 2Br]⁺ | Loss of both bromine atoms. |

| 77 | [C₆H₅]⁺ | Phenyl fragment (less likely without rearrangement). |

Note: Fragmentation pattern is predicted based on the molecular structure and general principles of mass spectrometry for halogenated compounds.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 1600-1550 | C=C and C=N stretching (aromatic ring) | Medium-Strong |

| 1450-1400 | C-C stretching (aromatic ring) | Medium |

| 800-700 | C-H out-of-plane bending | Strong |

| 700-500 | C-Br stretch | Strong |

Note: Predicted characteristic absorption bands based on the functional groups present in the molecule.

Table 5: UV-Vis Spectroscopic Data

| Compound | λ_max (nm) | Solvent |

| 2,2'-Bipyridine (parent compound) | 233, 281 | Ethanol |

Note: Specific experimental UV-Vis data for 6,6'-Dibromo-2,2'-bipyridine was not found in the searched literature. Data for the parent compound, 2,2'-bipyridine, is provided for reference.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

The spectrometer is locked on the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is used with a 30° pulse angle.

-

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

The spectrum is acquired on the same spectrometer.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

-

Ionization:

-

Electron Impact (EI) ionization is commonly used for this type of molecule.

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound powder is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty ATR crystal is first collected.

-

The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) to a known concentration (e.g., 10⁻³ M).

-

This stock solution is then serially diluted to obtain a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0), typically around 10⁻⁵ M.

-

-

Data Acquisition:

-

A UV-Vis spectrophotometer is used for the analysis.

-

A quartz cuvette is filled with the blank solvent to record a baseline correction.

-

The blank is replaced with the sample solution in a matched quartz cuvette.

-

The absorbance is measured over a wavelength range of approximately 200-800 nm.

-

Visualization of Chemical Workflows

The following diagrams illustrate the synthesis and a common application of this compound.

Caption: Synthetic workflow for this compound.

Caption: Role as a ligand in forming a coordination complex.

An In-depth Technical Guide to the Solubility of 6,6'-Dibromo-2,2'-bipyridyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6,6'-Dibromo-2,2'-bipyridyl, a key building block in coordination chemistry, organic synthesis, and materials science.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the development of new materials. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and furnishes a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile

This compound is a solid at room temperature.[1][2] Its solubility is largely dictated by the polarity of the solvent. While it has low solubility in water, it exhibits a range of solubilities in common organic solvents. Based on studies of similarly substituted 2,2'-bipyridine derivatives, a general solubility profile can be inferred. For instance, various 6,6'-substituted 2,2'-bipyridine derivatives have shown high solubility in dimethyl sulfoxide (DMSO), moderate solubility in dimethylformamide (DMF) and acetonitrile (ACN), and low solubility in water.[3]

For practical applications, it is often necessary to determine the precise quantitative solubility in a specific solvent system. The following table summarizes the expected qualitative solubility of this compound in a variety of organic solvents based on the behavior of analogous compounds.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High |

| Dimethylformamide (DMF) | Moderate | |

| Acetonitrile (ACN) | Moderate | |

| Protic Polar | Methanol | Expected to be Soluble |

| Ethanol | Expected to be Soluble | |

| Halogenated | Dichloromethane | Expected to be Soluble |

| Chloroform | Expected to be Soluble | |

| Ethers | Tetrahydrofuran (THF) | Expected to be Soluble |

| Aqueous | Water | Low / Insoluble |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reproducible quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely accepted technique.[4] This protocol outlines the steps to determine the equilibrium solubility of the compound in a chosen organic solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with tight-sealing caps

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Equilibration:

-

Seal the vials securely to prevent any solvent evaporation.[4]

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is generally recommended to ensure that the rate of dissolution equals the rate of precipitation.[4]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the excess solid to settle completely.[4]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation and Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.[4]

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the quantitative determination of solubility.

References

An In-Depth Technical Guide on the Crystal Structure of 6,6'-Dibromo-2,2'-bipyridyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 6,6'-Dibromo-2,2'-bipyridyl, a key building block in supramolecular chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization, offering valuable insights for researchers in drug development and materials design.

Introduction

This compound is a versatile heterocyclic compound widely utilized as a ligand in coordination chemistry and as a precursor in the synthesis of more complex functional molecules. Its rigid structure and the presence of two bromine atoms make it an ideal candidate for forming well-defined metal complexes and for use in cross-coupling reactions to construct larger conjugated systems. Understanding its precise three-dimensional structure through single-crystal X-ray diffraction is paramount for predicting its interaction with other molecules and for the rational design of novel materials and potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂N₂ |

| Molecular Weight | 313.98 g/mol |

| CAS Number | 49669-22-9 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 220-223 °C |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The crystallographic data and refinement parameters are summarized in the following table, based on data from the Crystallography Open Database (COD).

| Parameter | COD ID: 2007985 | COD ID: 2007986 | COD ID: 4334121 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n | P2₁/n |

| a (Å) | 3.900(2) | 3.901(2) | 3.8995(10) |

| b (Å) | 16.924(9) | 16.924(9) | 16.921(4) |

| c (Å) | 8.084(4) | 8.086(4) | 8.084(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 98.48(3) | 98.48(3) | 98.48(3) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 527.7(5) | 528.0(5) | 527.5(2) |

| Z | 2 | 2 | 2 |

| Temperature (K) | 295 | 295 | 293 |

Molecular and Crystal Structure

In the solid state, the this compound molecule adopts a largely planar conformation. The two pyridine rings are nearly coplanar, which facilitates π-π stacking interactions between adjacent molecules in the crystal lattice. The bromine atoms are positioned on the outer sides of the bipyridyl core, influencing the packing arrangement and providing potential sites for halogen bonding interactions.

Experimental Protocols

Synthesis of this compound

An improved synthesis of 6,6'-Dibromo-2,2'-bipyridine has been reported with a high yield.[1] The following protocol is based on this improved cuprate synthesis.

Materials:

-

2,6-Dibromopyridine

-

n-Butyllithium (in hexanes)

-

Copper(I) cyanide

-

Dry diethyl ether

-

Dry tetrahydrofuran (THF)

Procedure:

-

A solution of 2,6-dibromopyridine in dry diethyl ether is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1 equivalent) is added dropwise, and the mixture is stirred for 30 minutes to form 6-bromo-2-lithiopyridine.

-

In a separate flask, a suspension of copper(I) cyanide in dry THF is prepared.

-

The freshly prepared 6-bromo-2-lithiopyridine solution is then transferred via cannula to the copper(I) cyanide suspension at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a white solid (72% yield).[1]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified this compound in an appropriate solvent system.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, chloroform, or a mixture of solvents such as dichloromethane/hexane).

-

Gently warm the solution to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Leave the solution undisturbed in a loosely covered vial to allow for slow evaporation of the solvent over several days.

-

Colorless, needle-like or prismatic crystals will form, which can be isolated by filtration.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and structural characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, supported by crystallographic data and detailed experimental protocols for its synthesis and crystallization. The structural insights and methodologies presented herein are essential for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and supramolecular chemistry, enabling the informed design and synthesis of novel functional molecules and materials.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of Bromine Atoms in 6,6'-Dibromo-2,2'-bipyridyl

Introduction:

This compound is a pivotal heterocyclic building block in modern chemistry. Its structure, featuring two pyridine rings linked at the 2 and 2' positions, makes it an exceptional chelating ligand for a vast array of transition metals, forming stable complexes used in catalysis, materials science, and photochemistry.[1] The strategic placement of bromine atoms at the 6 and 6' positions provides highly versatile synthetic handles. These bromine atoms are susceptible to a range of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of diverse functional groups. This guide provides a detailed exploration of the reactivity of these bromine atoms, offering quantitative data, experimental protocols, and mechanistic diagrams to aid researchers in leveraging this powerful reagent.

Core Reactivity Pathways

The reactivity of the bromine atoms in this compound is dominated by two principal pathways: lithium-halogen exchange for nucleophilic substitution and palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon and carbon-nitrogen bonds.

Lithium-Halogen Exchange

A reliable and synthetically useful strategy for the functionalization of 6,6'-dibromo-2,2'-bipyridine is through lithium-halogen exchange.[2] This reaction allows for the selective generation of mono- or di-lithiated intermediates, which can then be quenched with various electrophiles. The selectivity between single and double exchange can be controlled by the stoichiometry of the organolithium reagent, such as n-butyllithium (n-BuLi).[2]

Quantitative Data: Selective Metalation and Formylation

| Equivalents of n-BuLi | Major Product | Subsequent Electrophile | Final Product | Yield (%) | Reference |

| 1.0 - 1.4 | 6-Bromo-6'-lithio-2,2'-bipyridine | DMF | 6-Bromo-6'-formyl-2,2'-bipyridine | ~55% | [2] |

| 2.5 - 3.0 | 6,6'-Dilithio-2,2'-bipyridine | DMF | 6,6'-Diformyl-2,2'-bipyridine | ~75% | [2] |

| 1.0 (for debromination) | 6-Bromo-6'-lithio-2,2'-bipyridine | H₂O | 6-Bromo-2,2'-bipyridine | 88% | [3] |

Experimental Protocol: Selective Monolithiation and Formylation [2]

-

Reaction Setup: A flame-dried Schlenk flask is charged with 6,6'-dibromo-2,2'-bipyridine (1.0 eq) and purged with argon. Anhydrous tetrahydrofuran (THF) is added to create a suspension.

-

Lithiating Agent Addition: The suspension is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.4 eq, 1.6 M in hexanes) is added dropwise over 15 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Electrophilic Quench: Anhydrous N,N-dimethylformamide (DMF) (3.0 eq) is added dropwise, and the reaction is allowed to warm slowly to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-bromo-6'-formyl-2,2'-bipyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the 6,6'-dibromo-2,2'-bipyridine scaffold serve as excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing complex molecular architectures.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the bipyridine core and a terminal alkyne.[4][5] This method is instrumental for synthesizing conjugated systems, molecular wires, and precursors for more complex ligands. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[6]

Quantitative Data: Representative Sonogashira Couplings

| Alkyne Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 6,6'-Bis(phenylethynyl)-2,2'-bipyridine | Not specified | [7] |

| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Diarylalkyne (via tandem reaction) | Good | [8] |

| Various Terminal Alkynes | NS-MCM-41-Pd / CuI | K₂CO₃ | Toluene | 6,6'-Dialkynyl-2,2'-bipyridine | High | [6] |

Experimental Protocol: General Sonogashira Coupling [9]

-

Reaction Setup: To a degassed solution of 6,6'-dibromo-2,2'-bipyridine (1.0 eq) in a mixture of THF and triethylamine (Et₃N) (2:1 v/v), Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) are added under an inert atmosphere (argon or nitrogen).

-

Reactant Addition: The terminal alkyne (2.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 16-24 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by flash column chromatography to yield the desired alkynyl-substituted bipyridine.

Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting the bromobipyridine with an organoboron compound, such as a boronic acid or ester.[10] This reaction is widely used in drug discovery and materials science due to its mild conditions and tolerance of a broad range of functional groups.[11]

Quantitative Data: Representative Suzuki-Miyaura Couplings

| Boronic Acid Partner | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 6,6'-Diphenyl-2,2'-bipyridine | Good-Excellent | [12] |

| Mesitylboronic Acid | PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/H₂O | 6,6'-Dimesityl-2,2'-bipyridine | 61% | [13] |

| Pyridylboronic Acids | PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane | Substituted terpyridines | 67-69% | [14] |

Experimental Protocol: General Suzuki-Miyaura Coupling [10][11]

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, 6,6'-dibromo-2,2'-bipyridine (1.0 eq), the boronic acid (2.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq) are combined.

-

Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe.

-

Reaction: The mixture is heated to 80-100 °C with vigorous stirring for 12-24 hours.

-

Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling the bromobipyridine with primary or secondary amines.[15][16] This reaction has significantly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals and functional materials.[17]

Quantitative Data: Representative Buchwald-Hartwig Aminations

| Amine Partner | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Primary/Secondary Amines | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 6,6'-Diamino-2,2'-bipyridine derivatives | Good-Excellent | [15][16] |

| Pyrrole | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 6,6'-Di(pyrrol-1-yl)-2,2'-bipyridine | High | [18] |

| Ammonia Equivalents | Pd(OAc)₂ | Brettphos | LiHMDS | Toluene | 6,6'-Diamino-2,2'-bipyridine | Good | [16] |

Experimental Protocol: General Buchwald-Hartwig Amination

-

Reaction Setup: A flame-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 2.5 eq). The tube is evacuated and backfilled with argon.

-

Reactant Addition: 6,6'-dibromo-2,2'-bipyridine (1.0 eq), the amine (2.5 eq), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) are added.

-

Reaction: The sealed tube is heated in an oil bath at 80-110 °C for 12-24 hours.

-

Monitoring: The reaction progress is monitored by GC-MS or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove palladium residues. The filtrate is concentrated, and the resulting crude material is purified by column chromatography to afford the aminated bipyridine product.

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding the relationships between different synthetic pathways and the step-by-step processes of reactions.

Caption: Key reactivity pathways of this compound.

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. atlanchimpharma.com [atlanchimpharma.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Photophysical Properties of 6,6'-Dibromo-2,2'-bipyridyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6'-Dibromo-2,2'-bipyridyl is a halogenated derivative of 2,2'-bipyridine, a well-known bidentate chelating ligand in coordination chemistry. The introduction of bromine atoms at the 6 and 6' positions significantly influences the electronic and steric properties of the bipyridine framework. This, in turn, impacts its photophysical characteristics and its behavior as a ligand in metal complexes. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, intended to serve as a valuable resource for researchers in materials science, coordination chemistry, and drug development.

While this compound is a crucial building block for a variety of luminescent materials and photocatalysts, detailed photophysical data for the standalone ligand is not extensively documented in publicly available literature. Much of the research focuses on the properties of its metal complexes. However, understanding the intrinsic photophysical behavior of the free ligand is fundamental to predicting and tuning the characteristics of the resulting coordination compounds.

Core Photophysical Parameters

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. Key parameters include the absorption and emission spectra, the fluorescence quantum yield, and the excited-state lifetime.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 304 nm | Ethanol | [1] |

| Molar Extinction Coefficient (ε) | Data not available | - | |

| Emission Maximum (λem) | Data not available | - | |

| Fluorescence Quantum Yield (Φf) | Data not available | - | |

| Excited-State Lifetime (τ) | Data not available | - |

Note: The available quantitative data for the standalone this compound ligand is limited. The majority of photophysical studies focus on its metal complexes. The absorption maximum of 304 nm in ethanol provides a starting point for understanding its electronic transitions. The absence of comprehensive emission data suggests that the free ligand may be weakly emissive or that its emission properties have not been a primary focus of published research.

Synthesis of this compound

The primary synthetic route to this compound involves the palladium-catalyzed Sonogashira cross-coupling reaction. This method provides a versatile and efficient means of introducing substituents onto the bipyridine core.

A general synthetic workflow is as follows:

This reaction allows for the introduction of various functional groups, which can be used to tune the photophysical properties of the resulting molecule or to provide anchoring points for further chemical modifications.

Experimental Protocols for Photophysical Characterization

The characterization of the photophysical properties of this compound and its derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for these key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of light absorbed by the molecule and to quantify the extent of absorption (molar extinction coefficient).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a quartz cuvette with a 1 cm path length. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).

-

-

Data Analysis: The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of the molecule after excitation at a specific wavelength.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, a second monochromator for analyzing the emitted light, and a detector (e.g., a photomultiplier tube).

-

Measurement:

-

Select an appropriate excitation wavelength, usually the absorption maximum (λabs).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

-

-

Data Analysis: The wavelength of maximum emission intensity (λem) is determined from the peak of the emission spectrum.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample.

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1.

-

Measurement:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions under identical instrument settings (excitation wavelength, slit widths).

-

-

Data Analysis: The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (nx2 / nstd2)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the sample and the standard, respectively.

Excited-State Lifetime Measurement (Time-Correlated Single-Photon Counting - TCSPC)

Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited by a short pulse of light.

-

The arrival times of the emitted single photons are recorded relative to the excitation pulse.

-

This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited-state lifetime (τ).

Role in Metal Complexes and Signaling Pathways

While the standalone this compound may not exhibit strong luminescence, its primary significance in photophysics lies in its role as a ligand in transition metal complexes, particularly with ruthenium(II), iridium(III), and platinum(II). The electronic properties of the bipyridine ligand are intimately coupled with the metal center, leading to the emergence of new electronic transitions, most notably metal-to-ligand charge transfer (MLCT) bands.

These MLCT transitions are often associated with strong luminescence and long-lived excited states, making these complexes suitable for a wide range of applications, including:

-

Organic Light-Emitting Diodes (OLEDs): The emissive properties of these complexes are harnessed in the emissive layer of OLED devices.

-

Photocatalysis: The long-lived excited states can participate in electron or energy transfer processes, driving chemical reactions.

-

Chemosensors: Changes in the luminescence of the metal complex upon binding to an analyte can be used for sensing applications.

-

Bioimaging and Photodynamic Therapy: The luminescent properties and the ability to generate reactive oxygen species upon irradiation make these complexes promising candidates for cellular imaging and cancer therapy.

The bromine atoms on the this compound ligand serve two main purposes in the context of metal complexes:

-

Synthetic Handle: The bromine atoms are excellent leaving groups for cross-coupling reactions, allowing for the facile introduction of other functional groups to tune the properties of the final complex.

-

Steric and Electronic Effects: The bulky bromine atoms can influence the geometry and electronic structure of the resulting metal complex, which in turn affects its photophysical properties.

The logical relationship for the application of this compound in these areas can be visualized as follows:

Conclusion

This compound is a pivotal molecule in the design and synthesis of functional materials and complexes with tailored photophysical properties. While comprehensive data on the standalone ligand is sparse, its importance as a precursor is undeniable. The synthetic versatility afforded by the bromine substituents allows for extensive modification of the bipyridine scaffold, enabling the fine-tuning of the electronic and photophysical properties of its corresponding metal complexes. The experimental protocols outlined in this guide provide a solid foundation for the characterization of this and related bipyridine derivatives, facilitating further research and development in the fields of materials science, photocatalysis, and medicinal chemistry. Future work dedicated to the detailed photophysical characterization of the free ligand would be highly valuable to the scientific community.

References

The Fulcrum of Innovation: 6,6'-Dibromo-2,2'-bipyridyl as a Premier Precursor for Advanced Ligand Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern coordination chemistry and materials science, the synthesis of bespoke ligands is paramount for the development of novel catalysts, functional materials, and therapeutic agents. Among the plethora of synthons available, 6,6'-Dibromo-2,2'-bipyridyl has emerged as a cornerstone precursor, offering a versatile and robust platform for the construction of a diverse array of bipyridine-based ligands. Its two strategically positioned bromine atoms serve as reactive handles for a multitude of cross-coupling reactions, enabling the precise and controlled introduction of a wide range of functional moieties. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reaction methodologies, experimental protocols, and the properties of the resulting ligands and their metal complexes.

Synthetic Strategies: Harnessing the Reactivity of this compound

The synthetic potential of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. These methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 6 and 6' positions of the bipyridine core.

Suzuki-Miyaura Coupling: Forging Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the synthesis of 6,6'-diaryl- and 6,6'-diheteroaryl-2,2'-bipyridines. This reaction involves the palladium-catalyzed cross-coupling of this compound with organoboron reagents, such as boronic acids or esters. The resulting ligands are of significant interest for their applications in catalysis and materials science. For instance, the synthesis of 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridine has been achieved through this method.[1]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Hydroxyphenylboronic acid | Pd(OAc)₂ (10) | - | Dimethoxyethane/Water | Reflux | 4 | 51 | [2] |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 24 | - | [3] |

| Mesitylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 24 | 61 | [3] |

Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling enables the introduction of alkynyl groups at the 6 and 6' positions of the bipyridine core. This reaction involves the palladium-catalyzed coupling of this compound with terminal alkynes, typically in the presence of a copper(I) co-catalyst. The resulting 6,6'-dialkynyl-2,2'-bipyridyls are valuable building blocks for the synthesis of more complex ligand architectures and conjugated materials.

Table 2: Sonogashira Coupling of Bromopyridines

| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [4] |

| 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 94 | [4] |

| 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 2 | 97 | [5] |

Buchwald-Hartwig Amination: Crafting Nitrogen-Containing Ligands

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 6,6'-diamino-2,2'-bipyridyl derivatives.[6] This palladium-catalyzed reaction couples this compound with a wide range of primary and secondary amines. These amino-functionalized bipyridines are important precursors for the synthesis of more elaborate ligands and have applications in catalysis and materials science.

Table 3: Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Bromides | Primary/Secondary Amines | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80-110 | - | [6][7] |

| Aryl Chlorides | Primary/Secondary Amines | Pd(OAc)₂ / Ligand | K₃PO₄ | t-BuOH | 100 | - | [7] |

Lithiation and Subsequent Substitution

A reliable strategy for the selective single or double metalation of 6,6'-dibromo-2,2'-bipyridine involves a lithium-halogen exchange.[8][9] This approach allows for the introduction of various electrophiles to create mono- or di-substituted bipyridine derivatives. The selectivity between mono- and di-substitution can often be controlled by the stoichiometry of the organolithium reagent.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of 6,6'-dibromo-2,2'-bipyridine (1.0 eq), the corresponding boronic acid (2.2-3.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-10 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-4.0 eq) is placed in a reaction vessel.[2][3][10] A suitable solvent system, often a mixture of an organic solvent and water (e.g., dimethoxyethane/water or toluene/water), is added.[2][3] The reaction mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) with stirring for the specified time.[10] After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of 6,6'-dibromo-2,2'-bipyridine (1.0 eq) and a terminal alkyne (2.2-2.5 eq) in a suitable solvent (e.g., DMF or THF/Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added.[4][11] A base, typically an amine such as triethylamine, is also included. The reaction mixture is degassed and then stirred at the appropriate temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired dialkynyl-bipyridine.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 6,6'-dibromo-2,2'-bipyridine (1.0 eq), the desired amine (2.2-2.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand, and a base (e.g., NaOtBu or K₃PO₄).[6][7] Anhydrous solvent (e.g., toluene or t-butanol) is added, and the vessel is sealed. The reaction mixture is then heated with stirring for the required duration. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by chromatography.

Conclusion

This compound stands as a pivotal precursor in the synthesis of a vast and diverse range of functionalized bipyridine ligands. The strategic placement of its bromine atoms facilitates a variety of reliable and high-yielding cross-coupling reactions, providing chemists with a powerful tool to tailor the electronic and steric properties of the resulting ligands. The methodologies outlined in this guide, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer a versatile toolkit for researchers in academia and industry. The continued exploration of the reactivity of this precursor will undoubtedly lead to the development of new and innovative ligands with applications spanning catalysis, materials science, and drug discovery.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Thermal Stability of 6,6'-Dibromo-2,2'-bipyridyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 6,6'-Dibromo-2,2'-bipyridyl. The information presented herein is intended to assist researchers and professionals in understanding the thermal properties of this compound, which is crucial for its application in synthesis, materials science, and drug development. While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, this guide consolidates the known melting point data and provides generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) based on standard methodologies for similar organic compounds.

Core Data Presentation

The thermal properties of a compound are critical indicators of its stability and potential applications. The following table summarizes the available quantitative data for this compound.

| Thermal Property | Value |

| Melting Point (°C) | 220 - 227 |

| Decomposition Temperature (°C) | Data not available in cited literature. Expected to be above the melting point. |

| Thermogravimetric Analysis (TGA) | No specific data available. General behavior of bipyridine derivatives suggests stability to just above the melting point, followed by decomposition. |

| Differential Scanning Calorimetry (DSC) | No specific data available. An endothermic peak corresponding to the melting point is expected. |

Understanding Thermal Stability

The thermal stability of this compound is a key parameter for its handling, storage, and use in various chemical processes. As a brominated heterocyclic aromatic compound, its stability is influenced by the strength of the carbon-bromine and carbon-carbon bonds within its structure. Thermal decomposition of such compounds often involves the cleavage of these bonds, potentially leading to the release of brominated and other organic fragments.

Experimental Protocols

To determine the precise thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful techniques. The following sections detail generalized experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard calibration materials like calcium oxalate are typically used.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C) for a few minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).

-

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent sublimation or evaporation. Prepare an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) with a constant purge rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the melting point but below the expected decomposition temperature (e.g., 250 °C).

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating scan is often performed to observe any changes in the material's thermal behavior after the initial melt.

-

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for assessing the thermal stability of a compound like this compound.

Caption: Experimental workflow for thermal stability analysis.

Caption: Logical relationship of thermal properties and applications.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6,6'-Dibromo-2,2'-bipyridyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This protocol focuses on the application of the Suzuki coupling for the synthesis of 6,6'-diaryl-2,2'-bipyridyls, using 6,6'-Dibromo-2,2'-bipyridyl as the starting material. These bipyridyl derivatives are of significant interest in medicinal chemistry, materials science, and catalysis due to their unique chelating properties and photophysical characteristics. The ability to introduce a diverse range of aryl substituents allows for the fine-tuning of their electronic and steric properties, making them valuable scaffolds in drug design and for the development of novel ligands and functional materials.

Key Applications

-

Ligand Synthesis: 6,6'-diaryl-2,2'-bipyridyls serve as crucial ligands in coordination chemistry, forming stable complexes with various transition metals. These complexes are investigated for their catalytic activity, and applications in photoredox catalysis and as components of functional materials.

-

Drug Discovery: The bipyridyl core is a privileged scaffold in medicinal chemistry. Aryl-substituted bipyridines are explored as potential therapeutic agents with a range of biological activities.

-

Materials Science: The rigid and planar nature of the 6,6'-diaryl-2,2'-bipyridyl system, combined with its photoluminescent properties, makes it a valuable building block for organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Data Presentation: Suzuki Coupling of this compound

The following table summarizes various reaction conditions for the Suzuki-Miyaura coupling of this compound with different arylboronic acids. The data is compiled from literature sources for the closely related substrate, 2,6-dibromopyridine, and serves as a strong guideline for optimizing the reaction for the target molecule.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |

| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |

| 3 | Phenylboronic acid | PdCl₂(dppf) (3) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |

| 4 | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |

| 5 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Di-arylated | ~85 |

| 6 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 16 | Di-arylated | ~90 |

| 7 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 24 | Di-arylated | ~88 |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the synthesis of 6,6'-diaryl-2,2'-bipyridyls. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents for di-substitution, 1.0-1.2 equivalents for mono-substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Phosphine ligand (if required, e.g., PPh₃, SPhos, dppf)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Deionized water (if using a biphasic system)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol for di-substitution), and the base (3.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 0.05 mmol, 5 mol%) and, if necessary, the phosphine ligand (e.g., 0.10 mmol, 10 mol%).

-

Solvent Addition: Add the degassed solvent (e.g., 10 mL of 1,4-Dioxane) and, if applicable, degassed water (e.g., 2 mL) to the reaction mixture via syringe.

-

Reaction: Place the reaction flask in a preheated oil bath or on a heating plate and stir the mixture vigorously at the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 6,6'-diaryl-2,2'-bipyridyl.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Stille Coupling of 6,6'-Dibromo-2,2'-bipyridyl

For Researchers, Scientists, and Drug Development Professionals